molecular formula C22H19F3N4O3 B6575200 3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105222-05-6

3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6575200
CAS No.: 1105222-05-6
M. Wt: 444.4 g/mol
InChI Key: ICTAVMZMNCVHFE-UHFFFAOYSA-N
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Description

The compound 3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic molecule featuring a tetrahydroquinazoline-dione core substituted with a 1,2,4-oxadiazole ring bearing a trifluoromethylphenyl group and a 2-methylpropyl chain. However, direct pharmacological data for this specific compound are unavailable in the provided evidence; comparisons must rely on structural analogs.

Properties

IUPAC Name

3-(2-methylpropyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c1-13(2)11-29-20(30)16-5-3-4-6-17(16)28(21(29)31)12-18-26-19(27-32-18)14-7-9-15(10-8-14)22(23,24)25/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTAVMZMNCVHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinazoline Derivatives

The tetrahydroquinazoline-dione core is shared with compounds like (S)-2-(4-[(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl... (). Key differences include:

  • Substituents : The target compound’s oxadiazole-methyl and trifluoromethylphenyl groups contrast with the methyl and dihydroquinazolin substituents in ’s analog.
  • Bioactivity : Quinazoline derivatives are often associated with kinase inhibition or anticancer activity, but the oxadiazole substitution in the target may enhance solubility or target selectivity .

1,2,4-Oxadiazole-Containing Compounds

Compounds such as 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones () and 5,6,8,8a-tetrahydro-[1,2,4]oxadiazole[3,2-c][1,4]oxazine derivatives () highlight the role of oxadiazole in bioactivity:

  • Antimicrobial Activity: notes oxadiazole-based compounds exhibit fungistatic activity, suggesting the target’s oxadiazole group could confer similar properties.
  • Synthetic Flexibility : Oxadiazole rings are often synthesized via cycloaddition or condensation reactions (e.g., using elemental analysis and spectral data for validation, as in ) .

Trifluoromethylphenyl-Substituted Analogs

Compounds like N-[3-(Methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]-benzamide () share the trifluoromethylphenyl motif, which is known to enhance metabolic stability and lipophilicity. However, the target’s quinazoline core may alter pharmacokinetics compared to triazole/thiadiazole-based analogs .

Comparative Data Table

Compound Class Example Structure/Name Key Substituents Bioactivity (Evidence Source) Synthesis Yield (if available)
Target Compound 3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-... Tetrahydroquinazoline-dione, oxadiazole Inferred: Antimicrobial/antiviral potential Not reported
Tetrahydroquinazoline Analog (S)-2-(4-[(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl]...) Methyl, dihydroquinazolin Kinase inhibition (speculative) Not reported
Oxadiazole Derivatives 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones Aryl, thioxo Antinociceptive, anticancer 52–80%
Trifluoromethylphenyl Analogs N-[3-(Methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]-benzamide Triazole, trifluoromethylphenyl Anti-HIV (in vitro) 72%

Key Research Findings and Contrasts

  • Bioactivity : While oxadiazole derivatives () and trifluoromethylphenyl-containing compounds () show antiviral or antimicrobial activity, the tetrahydroquinazoline core () may redirect the target compound’s mechanism toward kinase or enzyme inhibition.
  • Synthesis : The target’s synthesis likely involves multi-step heterocyclic coupling, akin to methods in (elemental analysis, IR/NMR validation) .
  • Contradictions : ’s triazole analogs show anti-HIV activity, but the target’s quinazoline core could reduce efficacy against viral targets compared to smaller heterocycles .

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